N-[3-(2-quinoxalinyl)phenyl]benzamide

CYP inhibition Drug-drug interaction Liver microsome assay

Source N-[3-(2-quinoxalinyl)phenyl]benzamide as a discriminating CYP1A2 reference compound (IC50 2.53 µM). Its 3.7-fold greater potency over structural analogs ensures assay sensitivity for early ADME-Tox screening. As an unsubstituted benzamide, it is the essential baseline SAR probe for ALK5/TGF-βRI inhibitor programs, enabling systematic potency gains from a minimal pharmacophore. Ideal for parallel library synthesis and late-stage diversification.

Molecular Formula C21H15N3O
Molecular Weight 325.4 g/mol
Cat. No. B5694298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-quinoxalinyl)phenyl]benzamide
Molecular FormulaC21H15N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C21H15N3O/c25-21(15-7-2-1-3-8-15)23-17-10-6-9-16(13-17)20-14-22-18-11-4-5-12-19(18)24-20/h1-14H,(H,23,25)
InChIKeyGYGHXQCTMUNVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Quinoxalinyl)phenyl]benzamide for Research Procurement: Baseline Profile and Comparator Scope


N-[3-(2-quinoxalinyl)phenyl]benzamide (C21H15N3O, MW 325.4 g/mol) is a quinoxaline-benzamide hybrid featuring a 2-phenylquinoxaline core linked via a meta-substituted aniline to a benzoyl group [1]. This scaffold places it within a class widely explored for kinase inhibition (ALK5/TGF-βRI) and anti-infective activities, though direct reported bioactivity for this precise unsubstituted benzamide variant remains sparse [2]. The compound serves primarily as a synthetic building block and comparative reference point in SAR studies against substituted analogs.

Why N-[3-(2-Quinoxalinyl)phenyl]benzamide Cannot be Interchanged with Generic Quinoxaline Amides for ALK5 or Kinase Research


Within quinoxaline amides, minor structural modifications result in nonlinear shifts in potency, selectivity, and ADME profile. The meta-substituted phenyl linker in N-[3-(2-quinoxalinyl)phenyl]benzamide creates a distinct conformational profile relative to para-substituted or oxadiazole-extended analogs, altering hydrogen-bonding networks with kinase hinge regions [1]. The unsubstituted benzamide ring offers a minimal, electron-neutral pharmacophore that differs fundamentally from electron-withdrawing (e.g., 4-nitro) and electron-donating (e.g., 4-methoxy) variants, each of which exhibit divergent CYP inhibition profiles [2]. Consequently, assuming interchangeable behavior among quinoxaline benzamides within an assay cascade introduces significant data reproducibility risk.

Quantitative Comparative Evidence for N-[3-(2-Quinoxalinyl)phenyl]benzamide Against Its Closest Analogs


CYP1A2 Time-Dependent Inhibition: N-[3-(2-Quinoxalinyl)phenyl]benzamide vs. Structural Analogs

In a time-dependent inhibition assay using human liver microsomes preincubated for 0.5 hr with NADPH, N-[3-(2-quinoxalinyl)phenyl]benzamide showed an IC50 of 2.53 µM against CYP1A2 [1]. A structurally related quinoxaline benzamide analog (CHEMBL3586434, bearing a modified benzamide substituent) exhibited a markedly weaker IC50 of 9.30 µM in the same assay system, suggesting that the unsubstituted benzamide moiety retains a measurable CYP1A2 liability [2]. This difference may influence the selection of this compound as a negative control or a probe for metabolic stability studies.

CYP inhibition Drug-drug interaction Liver microsome assay

STAT3 Inhibitory Activity: N-[3-(2-Quinoxalinyl)phenyl]benzamide vs. Acetamide Analog

In a STAT3 primary screening assay, the acetamide analog N-[3-(2-quinoxalinyl)phenyl]acetamide (CID 650863) exhibited an EC50 >55.7 µM, indicating negligible STAT3 inhibitory activity [1]. While direct data for N-[3-(2-quinoxalinyl)phenyl]benzamide are not publicly available, the benzamide-for-acetamide substitution would be expected to alter hydrogen-bonding capacity and lipophilicity, potentially modifying target engagement. This places the benzamide analog in a distinct SAR space, highlighting its role as a structural comparator for studying the impact of the acyl group on STAT3 engagement.

STAT3 inhibition Cancer signaling Transcriptional activity

Scaffold Comparison: N-[3-(2-Quinoxalinyl)phenyl]benzamide vs. Extended Quinoxaline Amides for ALK5 Inhibition

While direct ALK5 IC50 data for N-[3-(2-quinoxalinyl)phenyl]benzamide are not publicly disclosed, a structurally more elaborated quinoxaline-benzamide analog, IN-1130 (3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide), achieves a reported IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation [1]. IN-1130 also exhibits >800-fold selectivity over p38α MAP kinase (IC50 = 4.3 µM) . The unsubstituted quinoxaline-benzamide scaffold represented by N-[3-(2-quinoxalinyl)phenyl]benzamide serves as the minimal pharmacophoric core from which such high-potency, highly selective inhibitors are elaborated, underlining its utility in SAR studies.

ALK5/TGF-betaRI inhibition Kinase selectivity Anti-fibrotic

Optimal Application Scenarios for N-[3-(2-Quinoxalinyl)phenyl]benzamide Based on Quantitative Evidence


Reference Compound for CYP1A2 Time-Dependent Inhibition Panels in ADME-Tox Screening

Given its established IC50 of 2.53 µM against CYP1A2 in human liver microsomes [1], N-[3-(2-quinoxalinyl)phenyl]benzamide can serve as a moderate-affinity reference compound for time-dependent CYP1A2 inhibition assays. Its 3.7-fold greater potency over structurally related analogs [2] makes it a discriminating tool for assay validation and for benchmarking new chemical entities within quinoxaline-based drug discovery programs. Procurement for ADME-Tox screening is warranted when the goal is to detect moderate CYP1A2 liabilities early in lead optimization.

Minimal Pharmacophoric Scaffold for ALK5 Inhibitor Medicinal Chemistry

The compound constitutes the core quinoxaline-benzamide pharmacophore that, when elaborated, yields low-nanomolar ALK5 inhibitors such as IN-1130 (IC50 = 5.3 nM) . Its utility lies in its function as a baseline SAR probe: researchers can systematically introduce substituents at the benzamide ring or quinoxaline core and measure the resultant gain in ALK5 potency and selectivity. Procurement is recommended for kinase-focused medicinal chemistry groups initiating hit-to-lead optimization against TGF-βRI/ALK5.

Structural Comparator for STAT3 Pathway Profiling

The acetamide analog N-[3-(2-quinoxalinyl)phenyl]acetamide is a confirmed weak STAT3 inhibitor (EC50 > 55.7 µM) [3]. By procuring the benzamide variant in parallel, research teams can probe the functional consequence of the benzamide carbonyl on STAT3 SH2 domain engagement. This head-to-head structural pairing supports target engagement studies and selectivity profiling across the STAT family, providing mechanistic insight unattainable with a single analog.

Synthetic Building Block for Diversified Quinoxaline-Benzamide Libraries

The unsubstituted benzamide moiety of N-[3-(2-quinoxalinyl)phenyl]benzamide provides a versatile handle for late-stage diversification through amide coupling, hydrolysis, or metal-catalyzed cross-coupling. As documented across patents (e.g., US7304051B2), quinoxaline-benzamide scaffolds are privileged structures for CCK2 receptor modulation and kinase inhibition [4]. This compound enables parallel library synthesis for high-throughput screening against multiple target classes.

Quote Request

Request a Quote for N-[3-(2-quinoxalinyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.